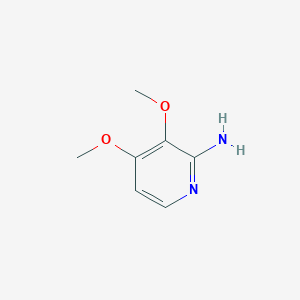
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrFN.ClH. It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-bromo-4-fluorophenol with ethylene oxide to form 2-(2-bromo-4-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-bromo-4-fluorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyethanamine derivatives.
Scientific Research Applications
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
- 2-(2-Bromo-5-fluorophenoxy)ethan-1-amine hydrochloride
- 2-(4-Fluorophenyl)ethan-1-amine
Uniqueness
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H10BrClFNO |
|---|---|
Molecular Weight |
270.52 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
InChI Key |
VFRNAFVQWWVXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)

![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)



![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)




![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)


